(2-Chloro-4-sulfamoylphenoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4486-67-3 |
|---|---|
Molecular Formula |
C8H7ClNO5S- |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
1-(carboxymethoxy)-2-chloro-4-(sulfinatoamino)benzene |
InChI |
InChI=1S/C8H8ClNO5S/c9-6-3-5(10-16(13)14)1-2-7(6)15-4-8(11)12/h1-3,10H,4H2,(H,11,12)(H,13,14)/p-1 |
InChI Key |
IBDCPFFCWOJNBF-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1NS(=O)[O-])Cl)OCC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)[O-])Cl)OCC(=O)O |
Synonyms |
2-chloro-4-sulfonamidophenoxyacetic acid ASFA-2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to (2-Chloro-4-sulfamoylphenoxy)acetic Acid
The primary route to synthesizing this compound is through multi-step chemical reactions, building upon well-established principles in organic chemistry, particularly those used for structurally related compounds like the diuretic furosemide (B1674285).
Multi-Step Synthesis Pathways
The synthesis of this compound is not a single-step process but rather a carefully orchestrated sequence of reactions. A plausible and commonly referenced pathway begins with a substituted benzene (B151609) derivative, which is then sequentially functionalized.
A widely adopted strategy commences with 2,4-dichlorobenzoic acid . The synthesis proceeds through the following key stages:
Chlorosulfonylation : The initial step involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid. This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring.
Ammonolysis : The resulting sulfonyl chloride is then treated with ammonia (B1221849) (NH₃) to form the sulfonamide group (-SO₂NH₂). This reaction converts the highly reactive sulfonyl chloride into a more stable sulfonamide. gpatindia.comyoutube.com
Formation of the Phenol (B47542) Intermediate : A crucial transformation involves the conversion of the amino group, which can be introduced in an earlier step, into a hydroxyl group. This is typically achieved through a diazotization reaction, where the aromatic amine is treated with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. numberanalytics.comresearchgate.netnumberanalytics.comorganic-chemistry.org This highly reactive intermediate is then hydrolyzed to yield the corresponding phenol, 2-chloro-4-sulfamoylphenol .
Williamson Ether Synthesis : The final key step is the reaction of 2-chloro-4-sulfamoylphenol with a haloacetic acid, typically chloroacetic acid , in the presence of a base such as sodium hydroxide (B78521). chemicalbook.comgoogle.com This Williamson ether synthesis forms the ether linkage and introduces the acetic acid moiety, yielding the final product, this compound. google.comjocpr.com
An alternative pathway can start from 4-chloro-2-fluoro-toluene , which undergoes photochlorination to form 4-chloro-2-fluoro-benzotrichloride. google.comgoogle.com This intermediate is then chlorosulfonylated and ammonolyzed to produce 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid . google.com Subsequent nucleophilic substitution of the fluorine atom with a hydroxyl group, followed by reaction with chloroacetic acid, presents another viable, albeit complex, route.
Key Intermediate Compounds and Their Derivatization
The successful synthesis of this compound hinges on the preparation and purification of several key intermediate compounds. The derivatization of these intermediates is critical for introducing the necessary functional groups.
| Intermediate Compound | Precursor(s) | Reagents for Derivatization | Subsequent Product |
| 5-Aminosulfonyl-2,4-dichlorobenzoic acid | 2,4-Dichlorobenzoic acid | 1. Chlorosulfonic acid 2. Ammonia | 4-Amino-2-chlorobenzenesulfonamide (after further steps) |
| 4-Amino-2-chlorobenzenesulfonamide | 5-Aminosulfonyl-2,4-dichlorobenzoic acid derivative | Sodium nitrite, Acid (e.g., HCl) | 2-Chloro-4-sulfamoylphenol (via diazotization/hydrolysis) |
| 2-Chloro-4-sulfamoylphenol | 4-Amino-2-chlorobenzenesulfonamide | Chloroacetic acid, Sodium hydroxide | This compound |
| 4-Chloro-2-fluoro-5-sulfamoyl-benzoic acid | 4-Chloro-2-fluoro-toluene | 1. Cl₂, light 2. Chlorosulfonic acid, H₂SO₄ 3. Ammonium (B1175870) hydroxide | Furosemide (in original synthesis), potential precursor for target compound |
The derivatization of 4-amino-2-chlorobenzenesulfonamide is a pivotal step. The diazotization of the primary aromatic amine is sensitive to temperature and pH, requiring careful control to avoid side reactions. numberanalytics.com The subsequent hydrolysis of the diazonium salt to the phenol is a standard method for introducing a hydroxyl group onto an aromatic ring.
The final etherification step, reacting 2-chloro-4-sulfamoylphenol with chloroacetic acid, is a classic example of nucleophilic substitution. The phenoxide ion, generated in-situ by the base, acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. chemicalbook.com
Optimization Strategies for Yield and Purity in Laboratory Synthesis
Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies can be employed throughout the synthesis of this compound to achieve these goals.
Reaction Conditions : Precise control over reaction parameters is crucial. For instance, in the final condensation step analogous to furosemide synthesis, heating a mixture of the intermediate and the coupling partner to around 95°C for approximately 2 hours can lead to high yields. google.com The use of specific solvents like 2-methoxy-ethanol or dimethylformamide can also be beneficial. google.com
pH Control : During workup and purification, adjusting the pH is a critical step. For example, after the final condensation, acidifying the reaction mixture to a pH of about 4 with glacial acetic acid can precipitate the crude product, which can then be collected by filtration. google.com
Purification Techniques : Recrystallization is a powerful method for purifying the final compound and its intermediates. For instance, recrystallization from ethanol (B145695) is often used to obtain high-purity furosemide, a technique that would likely be applicable to its phenoxyacetic acid analog. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Stoichiometry of Reagents : Careful control of the molar ratios of reactants is essential. For example, in the synthesis of phenoxyacetic acid derivatives, using a slight excess of chloroacetic acid can help drive the reaction to completion, but a large excess could lead to unwanted side products and purification challenges. chemicalbook.com
| Step | Parameter to Optimize | Typical Conditions/Ranges | Expected Outcome |
| Chlorosulfonylation | Temperature, Reagent ratio | Maintain low temperature initially, then controlled heating | Improved selectivity, reduced side products |
| Ammonolysis | Temperature, Pressure | Controlled temperature and pressure | Higher conversion to sulfonamide |
| Diazotization | Temperature, Acid concentration | 0-5 °C, sufficient acid to form nitrous acid | Stable diazonium salt, minimized decomposition |
| Williamson Ether Synthesis | Base concentration, Temperature | Equimolar base, reflux temperature (e.g., 102°C) chemicalbook.com | High yield of the ether product |
| Crystallization | Solvent, Cooling rate | Ethanol, slow cooling | High purity of the final product |
Novel Approaches in Chemical Synthesis
Beyond established methods, the fields of chemo-enzymatic synthesis and green chemistry offer innovative and more sustainable approaches to producing complex molecules like this compound.
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the versatility of traditional chemical reactions. nih.gov This approach can lead to more efficient and stereoselective synthetic routes.
While specific chemo-enzymatic methods for this compound are not extensively documented, the principles can be applied to key steps in its synthesis. For example:
Enzymatic Resolution : If chiral centers are present or introduced, lipases or other hydrolases could be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure compounds. nih.gov
Biocatalytic Sulfonamide Formation : Research has explored the use of enzymes for the formation of sulfonamide bonds, which could offer a milder and more selective alternative to traditional chemical methods. jsynthchem.com
Enzymatic Hydrolysis : In a synthetic route that utilizes an ester of chloroacetic acid, a lipase (B570770) could be employed for the final hydrolysis step to yield the carboxylic acid under mild conditions, which can be advantageous if other functional groups in the molecule are sensitive to harsh acidic or basic hydrolysis.
The combination of chemical synthesis to build the core structure and enzymatic catalysis for specific, challenging transformations represents a powerful strategy for modern organic synthesis. numberanalytics.comresearchgate.net
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Applying these principles to the synthesis of this compound can significantly improve its environmental footprint.
Key green chemistry principles applicable to this synthesis include:
Use of Greener Solvents : Traditional synthesis often employs volatile and hazardous organic solvents. Green alternatives include water, supercritical CO₂, or bio-based solvents. mdpi.com For instance, exploring water as a solvent for the Williamson ether synthesis, where possible, would be a significant improvement.
Catalysis over Stoichiometric Reagents : The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can be recycled. mdpi.com For example, developing catalytic methods for chlorosulfonylation or for the formation of the phenoxyacetic acid moiety would reduce waste. Recent work has shown the synthesis of aromatic sulfonamides using copper catalysts, which can be a more sustainable approach. jsynthchem.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions that are highly efficient and minimize the formation of byproducts.
Energy Efficiency : Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Use of Renewable Feedstocks : While the synthesis of this specific molecule typically starts from petrochemical-based materials, a long-term green chemistry goal would be to develop pathways from renewable biomass sources.
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient. nih.gov
Flow Chemistry Applications in Compound Preparation
The synthesis of this compound involves several reaction types, such as etherification, chlorosulfonylation, and amination, which are well-suited for adaptation to continuous flow processes. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. nih.govnih.gov
For the preparation of the phenoxyacetic acid core, a Williamson ether synthesis can be performed in a flow setup. A solution of the starting phenol (2-chloro-4-sulfamoylphenol) and a base can be continuously mixed with a solution of a haloacetic acid ester in a heated microreactor or packed-bed reactor. This configuration allows for precise control over reaction temperature and residence time, minimizing byproduct formation.
The chlorosulfonylation step, which is often highly exothermic and involves hazardous reagents like chlorosulfonic acid, benefits immensely from flow technology. nih.gov Performing this reaction in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) drastically reduces the volume of hazardous material reacting at any given moment, thereby mitigating the risks of thermal runaway. nih.govalmacgroup.com A flow system allows for the controlled, continuous introduction of the phenoxyacetic acid and chlorosulfonic acid into the reactor, with the product stream being immediately cooled or quenched. nih.gov
Finally, the amination of the resulting sulfonyl chloride can also be translated to a flow process. The sulfonyl chloride stream can be merged with a stream of aqueous ammonia or an amine solution in a T-mixer, followed by passage through a residence time unit to ensure complete reaction. This approach offers superior control over the reaction stoichiometry and temperature compared to large-scale batch additions. Some patented methods for the continuous chlorination of phenoxyacetic acid derivatives utilize column reactors, demonstrating the industrial applicability of flow principles to this class of compounds. google.com
Reaction Mechanisms and Kinetics of Synthesis Steps
The synthesis of this compound is typically envisioned as a multi-step process, with each step governed by distinct reaction mechanisms and kinetics.
Williamson Ether Synthesis: The formation of the ether linkage is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com A phenoxide ion, generated by deprotonating the starting phenol (2-chloro-4-aminophenol, which is later sulfonated and diazotized) with a suitable base (e.g., sodium hydroxide), acts as the nucleophile. This nucleophile attacks the electrophilic carbon of an alpha-haloacetic acid (e.g., chloroacetic acid), displacing the halide leaving group in a single, concerted step. wikipedia.orgyoutube.com The kinetics of this SN2 reaction are second-order, being dependent on the concentration of both the phenoxide and the alkyl halide. The reaction rate is sensitive to the solvent, with polar aprotic solvents like DMF or DMSO generally accelerating the reaction. numberanalytics.com
Electrophilic Aromatic Substitution (Chlorosulfonylation): The introduction of the sulfamoyl group begins with the chlorosulfonylation of the aromatic ring, a classic electrophilic aromatic substitution (EAS) reaction. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, which is likely the sulfur trioxide-like species or a protonated variant. The phenoxyacetic acid ring is activated by the ether group, which is an ortho-, para-director. The electrophile attacks the electron-rich ring, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). A base (which can be another molecule of chlorosulfonic acid) then removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the arylsulfonyl chloride. The kinetics are influenced by the substrate's reactivity and the concentration of the electrophile.
Nucleophilic Acyl Substitution (Amination): The final step involves the conversion of the sulfonyl chloride to a sulfonamide. This transformation occurs via a nucleophilic substitution mechanism at the sulfur atom. Ammonia or a primary/secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the loss of a chloride ion. A subsequent deprotonation step by a base (e.g., excess amine) yields the final sulfonamide product. The reaction rate depends on the nucleophilicity of the amine and the concentration of the reactants.
Scale-Up Considerations for Research Production
Transitioning the synthesis of this compound from a laboratory bench to larger-scale research or pilot production requires careful consideration of several chemical and physical factors to ensure safety, efficiency, and reproducibility. catsci.comlabmanager.com
Chemical Considerations:
Reagent Selection and Cost: Reagents that are acceptable on a small scale, such as strong but expensive bases or specialized solvents, may become economically unviable at a larger scale. Alternatives must be evaluated for cost, availability, and safety.
Stoichiometry and Concentration: Reaction concentrations are often increased at scale to improve reactor throughput and reduce solvent waste. catsci.com This can, however, alter reaction kinetics, increase the risk of side reactions, and create challenges in solubility and mixing.
Physical and Safety Considerations:
Heat Transfer: Exothermic reactions, particularly chlorosulfonylation, pose a significant risk of thermal runaway on a larger scale. nih.gov The surface-area-to-volume ratio of a reactor decreases dramatically as the volume increases, making heat dissipation less efficient. catsci.com Effective cooling systems and careful control over the rate of reagent addition are critical. Reaction calorimetry studies are essential to understand the heat flow of the process and define safe operating limits.
Mass Transfer (Mixing): Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Inefficient mixing can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. The choice of reactor type, impeller design, and stirring speed are crucial parameters.
Gas Evolution: The chlorosulfonylation reaction can release significant amounts of HCl gas. nih.gov The production vessel must be equipped with an appropriate venting and scrubbing system to safely manage the off-gassing, especially during the reaction and subsequent quenching steps.
Work-up and Isolation: Procedures like extraction and crystallization behave differently at scale. Phase separations can be slower, and achieving consistent crystal size and purity requires well-defined protocols for cooling rates, seeding, and agitation.
Post-Synthetic Modifications and Functionalization
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. The primary sites for functionalization are the carboxylic acid group and the aromatic phenoxy ring.
Esterification and Amidation Reactions
The carboxylic acid moiety is a versatile handle for derivatization through esterification and amidation.
Esterification: Esters can be readily prepared via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride) and then reacted with an alcohol. Phenols, being less nucleophilic than alcohols, typically require the use of more reactive acyl chlorides for efficient esterification. youtube.com
Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. Direct thermal amidation requires high temperatures to overcome the formation of a stable ammonium carboxylate salt. nih.gov More commonly, the reaction is performed at milder temperatures using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. youtube.com Other standard peptide coupling reagents (e.g., HOBt, HATU) can also be employed to achieve high yields and purity. researchgate.net
Below is a table of potential ester and amide derivatives.
| Derivative Type | Reactant | Potential Product Name |
|---|---|---|
| Ester | Methanol (B129727) | Methyl (2-chloro-4-sulfamoylphenoxy)acetate |
| Ester | Ethanol | Ethyl (2-chloro-4-sulfamoylphenoxy)acetate |
| Ester | Isopropanol | Isopropyl (2-chloro-4-sulfamoylphenoxy)acetate |
| Amide | Ammonia | 2-(2-Chloro-4-sulfamoylphenoxy)acetamide |
| Amide | Benzylamine | N-Benzyl-2-(2-chloro-4-sulfamoylphenoxy)acetamide |
| Amide | Morpholine | 1-(Morpholino)-2-(2-chloro-4-sulfamoylphenoxy)ethan-1-one |
Halogenation and Sulfonylation of the Phenoxy Ring
Further substitution on the phenoxy ring can be achieved through electrophilic aromatic substitution reactions. The regiochemical outcome is dictated by the directing effects of the existing substituents. The -OCH₂COOH group is activating and ortho-, para-directing. The -Cl and -SO₂NH₂ groups are deactivating and meta-directing.
Halogenation: The ether group strongly activates the ring towards electrophilic attack. askfilo.com Therefore, halogenation, such as bromination or chlorination, can often proceed under mild conditions, sometimes even without a Lewis acid catalyst. askfilo.comyoutube.com The incoming electrophile will be directed to the positions ortho and para to the strongly activating ether group. Given that the para position (position 4) and one ortho position (position 2) are already substituted, the next halogen would be expected to add at the other ortho position (position 6).
Sulfonylation: While further sulfonylation is chemically possible, it would likely require forcing conditions due to the presence of two deactivating groups (-Cl and -SO₂NH₂) on the ring. The reaction would be sluggish and may lead to a mixture of products or decomposition.
Cyclization and Heterocyclic Annulation Reactions
The structure of this compound and its derivatives can serve as a scaffold for the synthesis of fused heterocyclic systems.
Intramolecular Friedel-Crafts Acylation: A common strategy for forming a new ring is intramolecular Friedel-Crafts acylation. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), the acyl chloride can undergo intramolecular cyclization by attacking the electron-rich aromatic ring. This would result in the formation of a six-membered cyclic ketone, a benzoxazinone (B8607429) derivative.
Other Cyclization Strategies: Various other cyclization reactions can be envisioned. For instance, derivatives of the carboxylic acid, such as N-hydroxy-2-phenoxyacetamides, have been shown to undergo intramolecular cyclization using polyphosphoric acid (PPA) or Lewis acids to form 2H-1,4-benzoxazin-3(4H)-ones. ias.ac.in Similarly, intramolecular reactions of derivatives like N-tosylhydrazones can be promoted by Brønsted acids to yield cyclized products. rsc.org These reactions open pathways to complex heterocyclic structures fused to the original phenoxyacetic acid framework. The formation of lactones via intramolecular cyclization of hydroxy acid precursors is also a well-established transformation. youtube.com
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H NMR data for (2-Chloro-4-sulfamoylphenoxy)acetic acid, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton, is not currently available in the public domain.
Specific experimental ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in this compound, is not available.
No research findings detailing the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural confirmation and assignment of proton and carbon signals for this compound could be found.
Mass Spectrometry (MS) Techniques
There is no available HRMS data to confirm the elemental composition and exact mass of this compound.
Information regarding the fragmentation pathways of this compound, which would be determined through MS/MS analysis, is not documented in available scientific literature.
Isotopic Labeling for Mechanistic Studies
No research articles or reports were identified that describe the use of isotopic labeling with this compound for mechanistic studies. This technique, which involves replacing specific atoms with their isotopes (e.g., ¹³C, ¹⁸O, ²H), is a powerful tool for elucidating reaction pathways and metabolic fates of molecules. However, its application to this specific compound has not been documented in the public domain.
Infrared (IR) and Raman Spectroscopy
Detailed experimental data from Infrared (IR) and Raman spectroscopy for this compound are not available in surveyed scientific databases. Consequently, a specific analysis of its vibrational properties cannot be provided.
Vibrational Mode Assignments
Without experimental IR and Raman spectra, a table of vibrational mode assignments cannot be compiled. Such an analysis would typically involve identifying characteristic frequencies for functional groups present in the molecule, such as the sulfamoyl group (SO₂NH₂), the carboxylic acid (COOH), the ether linkage (C-O-C), and the chlorinated aromatic ring.
Hydrogen Bonding and Molecular Interactions
While the molecular structure of this compound, with its carboxylic acid and sulfamoyl groups, suggests a high potential for hydrogen bonding, no specific spectroscopic studies have been published to confirm and characterize these interactions. Both intramolecular and intermolecular hydrogen bonds would be expected, significantly influencing the compound's physical and spectral properties.
X-ray Crystallography
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no results for the single crystal X-ray diffraction structure of this compound.
Single Crystal X-ray Diffraction Analysis
As no crystal structure has been deposited in public databases, a detailed analysis of its crystallographic parameters is not possible. A hypothetical data table remains unpopulated.
Hypothetical Crystal Data Table for this compound
| Parameter | Value |
|---|---|
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
Crystal Packing and Intermolecular Interactions
Without crystallographic data, a definitive description of the crystal packing and the specific network of intermolecular interactions, such as hydrogen bonds and other non-covalent contacts, cannot be determined. It is reasonable to hypothesize that the crystal structure would be heavily influenced by hydrogen bonding between the carboxylic acid and sulfamoyl groups, likely forming complex three-dimensional networks.
Polymorphism and Solid-State Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. An investigation into the polymorphism of this compound would typically involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman) to identify and characterize different crystalline structures.
However, a thorough search of scientific literature did not yield any studies specifically detailing the existence or characterization of polymorphs or distinct solid-state forms for this compound. Research on related compounds, such as other substituted phenoxyacetic acids, has demonstrated the existence of polymorphism, which suggests that this compound could potentially also exhibit this phenomenon. Without experimental data, any discussion of its specific polymorphic behavior would be purely speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the compound.
For this compound, a UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The electronic transitions would likely be of the π → π* type, associated with the aromatic system. The positions and intensities of these absorption maxima (λmax) would be influenced by the chloro, sulfamoyl, and acetic acid substituents on the phenoxy core.
Despite the theoretical expectations, specific experimental UV-Vis spectral data for this compound, including absorption maxima and molar absorptivity coefficients, are not available in the reviewed literature. A data table for its electronic transitions cannot be compiled without such empirical findings.
Interactive Data Table: UV-Vis Spectral Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Solvent |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) (If Chiral)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.
An analysis of the molecular structure of this compound indicates that it is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other forms of chirality such as atropisomerism. As the compound is achiral, it will not exhibit a circular dichroism spectrum. Therefore, a discussion of its chiroptical properties is not applicable.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It has been successfully applied to (2-Chloro-4-sulfamoylphenoxy)acetic acid to understand the effects of crystal packing on its structure and properties. researchgate.net
DFT calculations have been used to analyze the different crystalline forms, or polymorphs, of the compound. For instance, DFT-based geometry optimizations have shown that certain polymorphs are close to a local energy minimum, indicating their theoretical viability. rsc.org By calculating the total energy of different crystal structures, DFT can help determine their relative stability. Studies have revealed that the optimized structure of one polymorph (FURSEM17) is approximately 25 kJ mol⁻¹ per molecule higher in energy than another (FURSEM01), highlighting significant energetic differences between polymorphs. rsc.org This information is crucial for understanding which solid forms are more likely to be stable under various conditions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, DFT calculations can predict the energies of these frontier orbitals. The presence of various functional groups—the electron-withdrawing chlorine atom and sulfonamide group, the carboxylic acid, and the furan (B31954) ring—influences the electron distribution and thus the energies of the HOMO and LUMO. For example, studies on similar molecules show that the presence of nitrogen atoms with lone pair electrons can impact the HOMO-LUMO gap. nih.gov Analyzing the spatial distribution of these orbitals can reveal which parts of the molecule are most likely to be involved in chemical reactions.
Computational methods are highly effective for predicting spectroscopic parameters, which can then be compared with experimental data for structure verification and assignment. For this compound, DFT has been used extensively to calculate NMR chemical shifts. nih.gov
The Gauge-Including Projector Augmented Wave (GIPAW) method, a DFT-based approach, has been employed to calculate the ¹³C and ¹H NMR chemical shifts for the known polymorphs of the compound. researchgate.netnih.gov These calculations have shown excellent agreement with experimental solid-state NMR (SSNMR) spectra, aiding in the definitive assignment of signals to specific atoms in the two distinct molecules within the asymmetric unit cell of form I. researchgate.netnih.gov The analysis of these calculated shifts provides deep insights into the effects of intermolecular hydrogen bonding and aromatic ring current effects on the local electronic environment of each nucleus. nih.gov
Below is a table comparing experimental and calculated ¹³C chemical shifts for one of the molecules in the asymmetric unit of this compound Form I, demonstrating the accuracy of the computational approach.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | GIPAW-DFT Calculated ¹³C Chemical Shift (ppm) |
| C1' | 158.2 | 160.1 |
| C2' | 114.9 | 115.5 |
| C3' | 129.5 | 130.4 |
| C4' | 138.1 | 139.0 |
| C5' | 124.9 | 125.8 |
| C6' | 112.5 | 113.2 |
| C7' (CH₂) | 40.1 | 41.3 |
| C8' (C=O) | 169.8 | 171.2 |
| C2 (Furan) | 150.1 | 151.5 |
| C3 (Furan) | 108.9 | 109.7 |
| C4 (Furan) | 111.3 | 111.9 |
| C5 (Furan) | 143.5 | 144.1 |
| Data synthesized from information presented in NMR crystallography studies. nih.govrsc.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering critical insights into the conformational dynamics and interactions of this compound.
This compound is a conformationally flexible molecule. researchgate.net This flexibility arises from possible rotations around several single bonds, particularly the torsions involving the sulfonamide group and the linkage to the furan ring. This conformational variability is a key reason for the existence of its different polymorphs. researchgate.net
MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov For example, the energy barrier to interconvert between different conformers in solution has been estimated to be moderate, suggesting that the molecule can readily adapt its shape. researchgate.net Studies have also noted that the furan rings are dynamic, which can be quantified through MD simulations by tracking atomic fluctuations over time. rsc.org The different known polymorphs are characterized by distinct molecular conformations, particularly in the orientation of the furan ring and the sulfonamide group.
| Polymorph | Space Group | Key Conformational Features |
| Form 1 | P-1 | Contains two molecules in the asymmetric unit with different conformations. |
| Form 2 | P2₁/n | Features a distinct torsion at the sulfonamide and furyl ring portions compared to Form 1. |
| Form 3 | P-1 | Represents another conformational variant, lying within a 6 kcal/mol energy window of other conformers. |
| Data derived from crystallographic and conformational studies. researchgate.net |
The surrounding solvent environment can significantly influence the conformational preferences of a flexible molecule like this compound. This is evidenced by the differences observed between its solid-state and solution-state NMR spectra. researchgate.net MD simulations are an ideal tool for investigating these solvent effects at a molecular level.
In a simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water, methanol (B129727), or acetone), and their interactions are calculated over time. This allows for the study of how hydrogen bonds and other non-covalent interactions with the solvent affect the molecule's shape. The solubility of this compound varies significantly with the solvent, being lowest in water and highest in solvents like 1-pentanol. acs.org
MD simulations could reveal, for example, how water molecules form a hydration shell around the polar carboxylic acid and sulfonamide groups, potentially stabilizing certain conformations over others. In contrast, in a less polar solvent like acetone, intramolecular interactions might become more dominant in dictating the molecular conformation. These simulations can also help explain solubility behavior by calculating the free energy of solvation, providing a molecular-level rationale for experimental observations. acs.orgresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.
Predictive QSAR models are valuable tools for assessing the potential non-clinical activities of compounds like this compound. One area of application is in ecotoxicology, where the environmental impact of pharmaceuticals is a growing concern. For sulfonamides, QSAR models can be developed to predict their toxicity to aquatic organisms such as algae, crustaceans, and fish. nih.gov These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as lipophilicity (logP), electronic properties, and molecular size.
Both ligand-based and structure-based approaches can be employed to develop QSAR models for this compound and its analogs.
Ligand-based QSAR relies on the principle that similar molecules have similar biological activities. In this approach, a set of molecules with known activities are aligned, and their common structural features are used to build a predictive model. For sulfonamide diuretics, descriptors such as topological indices and the octanol-water partition coefficient (logP) have been used to model their binding constants to targets like carbonic anhydrase. nih.gov The inclusion of hydrophobic parameters has been shown to significantly improve the statistical quality of these models. nih.gov
Structure-based QSAR , on the other hand, utilizes the three-dimensional structure of the biological target. This approach, often used in conjunction with molecular docking, can provide more detailed insights into the specific interactions that drive biological activity. For example, in a study of benzene (B151609) sulfonamide inhibitors of human carbonic anhydrase II, docking the compounds into the enzyme's active site before generating the QSAR model led to statistically superior results compared to ligand-based alignment. Such models can generate 3D contour maps that visualize the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent and selective compounds. While this specific study was on a human target, the methodology is directly transferable to non-human enzyme targets.
| QSAR Approach | Basis of Model | Key Descriptors/Inputs | Application for this compound |
| Ligand-Based | Comparison of a series of active molecules | Topological indices, logP, electronic properties | Predicting non-clinical toxicity or other activities based on a dataset of related sulfonamides. |
| Structure-Based | 3D structure of the biological target | Docking scores, interaction fields (steric, electrostatic) | Guiding the design of analogs with improved affinity for a specific non-human enzyme or receptor. |
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of (2-Chloro-4-sulfamoylphenoxy)acetic acid from various matrices. Its high resolving power allows for the separation of the target analyte from impurities and other components.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of this compound due to its versatility, precision, and specificity. nih.gov Reversed-phase HPLC, typically utilizing a C18 column, is the standard approach. waters.comyoutube.comnih.gov The separation is achieved by optimizing the mobile phase, which usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the pH. waters.comyoutube.comnih.govsouthampton.ac.uk
A variety of detectors can be coupled with HPLC for the quantification of this compound:
UV/Vis Detection: This is the most common detection method. This compound has a strong UV absorbance, with the maximum absorption peak typically observed around 230-233 nm. youtube.comnih.govmdpi.com
Fluorescence Detection: This method offers higher sensitivity and selectivity. The native fluorescence of the molecule is utilized, with excitation wavelengths around 233-235 nm and emission wavelengths at approximately 389-402 nm. southampton.ac.uknih.govteledynelabs.com This technique is particularly useful for detecting low concentrations in biological fluids. teledynelabs.com
Electrochemical Detection (ECD): Amperometric or pulsed amperometric detection provides a highly sensitive alternative for the determination of this compound. waters.comelsevier.com This method involves applying a specific potential and measuring the resulting current from the oxidation of the analyte. elsevier.comtwistingmemoirs.com
Interactive Table: HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detector | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| µBondapak C18 | Acetonitrile and aqueous sodium acetate | UV or Fluorescence | 75 ng on column | waters.com |
| C18 | Acetonitrile, Methanol, 0.015 M Sodium Heptane-Sulfonate, 0.2% Triethylamine (pH 2.5) | Fluorescence (Ex: 235 nm, Em: 402 nm) | LOQ: ~27 ng/mL | nih.gov |
| 8MBC18 | 35% Ethanol (B145695), 5 mmol/L Tetrabutylammonium Phosphate (pH 7.5) | Electrochemical (+0.90 V) | LOD: 16 ng/mL (serum) | waters.com |
| Zorbax Eclipse XDB-C8 | Acetonitrile, Water | UV (233 nm) | LOD: 0.048 mg/L, LOQ: 0.144 mg/L | nih.gov |
| Spherisorb C18 ODS 2 | Acetonitrile, 10 mM Potassium Phosphate Buffer (pH 3.85) | UV (233 nm) | LOD: 5.2 ng/mL, LOQ: 15.8 ng/mL | youtube.com |
Gas Chromatography (GC) (If Volatile Derivatives are Formed)
Direct analysis of the polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis. Methylation is the most common derivatization strategy, which targets the acidic carboxylic acid and sulfonamide groups. Reagents such as methyl iodide or trimethylanilinium hydroxide (B78521) are used for this purpose.
Following derivatization, the analysis is typically performed using GC coupled with a mass spectrometer (MS). teledynelabs.com GC-MS provides excellent selectivity and is often used as a confirmatory technique for results obtained by HPLC. teledynelabs.com Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and specificity for the target analyte.
Interactive Table: GC-MS Methods for this compound Analysis
| Derivatization Reagent | GC Column | Detection Method | Key Details | Reference |
|---|---|---|---|---|
| Methyl iodide | Fused-silica capillary column with SE-54 stationary phase | MS (Selected Ion Monitoring) | Monitors ions m/z 81 and 372. LOQ was 10 ng/ml for plasma. | |
| Methyl iodide | - | MS | Permethylation of the extract was performed before GC-MS analysis. | teledynelabs.com |
| Trimethylanilinium hydroxide (0.2M in methanol) | - | Electron Ionization-Mass Spectrometry (EI-MS) | On-column derivatization was performed. LOD was 0.010 µg/mL. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines aspects of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC has emerged as a "green" alternative to HPLC, offering faster separations and reduced consumption of organic solvents. While specific applications for this compound are not extensively documented, methods for the analysis of sulfonamides, the class to which it belongs, have been developed. waters.com
Packed-column SFC is typically used for the separation of sulfonamides, employing stationary phases such as silica (B1680970) or amino-bonded materials. waters.com The mobile phase consists of supercritical CO2 with a polar organic modifier, such as methanol, to elute the polar analytes. waters.com The retention and selectivity can be fine-tuned by adjusting the modifier concentration, pressure, and temperature. waters.comwaters.com This technique holds significant potential for the analysis of this compound, particularly for impurity profiling and chiral separations. waters.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of this compound and other diuretics. The technique separates ions based on their electrophoretic mobility in an electric field. Several CE modes have been successfully applied:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a buffer-filled capillary. It has been used to screen for diuretics, including those with sulfonamide and carboxylic acid groups, by using buffers at a high pH (e.g., pH 10.6).
Micellar Electrokinetic Chromatography (MECC): In this mode, a surfactant is added to the buffer above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of both charged and neutral molecules. MECC has been shown to effectively separate this compound.
Detection in CE is commonly achieved using UV-Vis detectors. For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed, leveraging the native fluorescence of the compound.
Interactive Table: Capillary Electrophoresis Methods for this compound Analysis
| CE Mode | Buffer System | Detection Method | Key Details | Reference |
|---|---|---|---|---|
| CZE / MECC | Alkaline electrolytes | Laser-Induced Fluorescence (LIF) (Ex: 325 nm) | CZE was found more suitable than MECC for rapid screening of urine samples. | |
| CZE | 0.06 M 3-(cyclohexylamino)-1-propanesulphonic acid (pH 10.6) | UV-Vis (220 nm) | Used for screening diuretics with sulphonamide and/or carboxylic groups. | |
| CZE | 70 mM NaH2PO4/Na2HPO4 (pH 7.4) | UV | Used to study the binding of the compound to serum proteins. |
Hyphenated Techniques for Complex Mixture Analysis
To handle the complexity of environmental and biological samples, chromatographic techniques are often coupled with highly selective and sensitive detectors, most notably mass spectrometers.
LC-MS/MS in Environmental and Biological (Non-Human) Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of this compound in complex matrices due to its exceptional sensitivity and specificity. This technique is instrumental in environmental monitoring and in studying the biotransformation of the compound in non-human biological systems.
Environmental Analysis: LC-MS/MS methods have been developed to detect the presence of this compound in environmental water samples, such as surface water and wastewater. These methods often involve a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences before injection into the LC-MS/MS system.
Biological (Non-Human) Analysis: The technique has been applied to study the biotransformation of this compound by microorganisms like fungi. This allows for the identification and quantification of the parent compound and its metabolites, providing insight into its environmental fate. The analysis is typically performed in negative ion mode, monitoring specific precursor-to-product ion transitions for unambiguous identification.
Interactive Table: LC-MS/MS Methods for this compound Analysis
| Matrix | LC Column | Mobile Phase | MS/MS Transition | Reference |
|---|---|---|---|---|
| Human Whole Blood (DBS) | ZORBAX SB C18 | Acetonitrile / 0.2% Acetic Acid (70:30, v/v) | m/z 328.9 → 284.8 (Negative Ion Mode) | |
| Fungal Biotransformation | - | - | m/z 329 (Negative Mode) | |
| Metabolite Separation | Kinetex 2.6 µm Biphenyl | A: 0.1 % Formic Acid in Water; B: 0.1 % Formic Acid in Acetonitrile (Gradient) | - | |
| Environmental Water | XBridge C18 | - | - |
GC-MS for Volatile Metabolites or Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound and its potential degradation products, direct analysis by GC-MS is challenging. Chemical derivatization is typically required to convert the non-volatile analytes into species suitable for gas chromatographic separation.
A common approach involves methylation of the carboxylic acid and sulfamoyl groups. For instance, in the analysis of the structurally related compound furosemide (B1674285), on-column derivatization with reagents like trimethylanilinium hydroxide (TMAH) in methanol has been successfully employed. nih.govoup.com This process converts the polar functional groups into less polar methyl esters and ethers, which are more amenable to volatilization and separation on a GC column. The extracts are then introduced into the GC-MS system, where compounds are separated based on their boiling points and interaction with the column's stationary phase, and subsequently identified by their unique mass spectra. nih.govoup.com
The GC-MS system, particularly when operated in selected ion monitoring (SIM) mode, offers high sensitivity and specificity, allowing for the detection of trace levels of metabolites. oup.com The mass spectrometer fragments the derivatized analyte molecules into characteristic ions, providing a "fingerprint" for unambiguous identification and quantification, even in complex matrices. mdpi.comnih.gov This method is particularly valuable for identifying unknown degradation products formed during environmental breakdown or metabolic processes. nih.gov
Table 1: GC-MS Parameters for Analysis of a Related Compound (Furosemide)
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Trimethylanilinium hydroxide (TMAH), 0.2M in methanol | nih.govoup.com |
| Analysis Mode | Selected Ion Monitoring (SIM) | oup.com |
| Ionization Mode | Electron Ionization (EI) | oup.com |
| Limit of Detection (LOD) | 0.010 µg/mL (in whole blood) | nih.gov |
| Limit of Quantitation (LOQ) | 0.045 µg/mL (in whole blood) | nih.gov |
Electrochemical Detection Methods
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the quantification of electroactive species like this compound. These techniques measure the changes in electrical signals (current or potential) resulting from the oxidation or reduction of the analyte at an electrode surface.
The electrochemical behavior of this compound and its parent compounds, such as furosemide, has been investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). tandfonline.comresearchgate.net Studies on furosemide show that it undergoes an irreversible oxidation process involving the transfer of two protons and two electrons. tandfonline.comresearchgate.net This electrochemical reaction provides the basis for its quantitative determination.
DPV is particularly well-suited for trace analysis due to its excellent sensitivity and ability to discriminate against background currents. tandfonline.com By applying a series of regular voltage pulses, the technique enhances the current response from the analyte's oxidation, resulting in a well-defined peak whose height is proportional to the concentration. This method has been successfully applied to determine furosemide in pharmaceutical and urine samples. tandfonline.com The optimal pH for the electrochemical oxidation is a critical parameter, with studies indicating a maximum peak current at a pH of 5. researchgate.net
The development of electrochemical biosensors represents a significant advancement for in-situ and real-time environmental monitoring. nih.gov These devices couple a biological recognition element (like an enzyme) with an electrochemical transducer. nih.gov For a compound like this compound, a biosensor could be designed using enzymes that specifically interact with or degrade the analyte. This interaction would then generate an electrical signal (amperometric or potentiometric) proportional to the analyte's concentration.
While specific biosensors for this compound are not widely documented, the principles for their development are well-established. Research interests in creating biosensors for related diuretics are noted in the scientific community. tandfonline.comresearchgate.net Such sensors could be integrated into portable, automated systems for monitoring water quality or the effectiveness of wastewater treatment processes, offering a label-free and potentially self-powered analytical solution. nih.govnih.gov The use of scaffolds from related chemical families, such as pyridazines, in biosensor construction highlights the potential for developing novel sensing platforms. mdpi.com
Spectrophotometric and Fluorometric Assays
Optical methods, including spectrophotometry and fluorometry, are widely used for the quantification of aromatic compounds.
Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. A spectrophotometric method for a structurally similar compound, [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid, involves its reaction with a chromogenic agent to form a colored ion associate. nih.gov This colored product can then be extracted into an organic solvent and measured. nih.gov The absorbance is directly proportional to the concentration of the analyte, following Beer's law within a specific concentration range. nih.gov For this compound, a similar ion-pair extraction method could be developed to achieve sensitive and selective quantification.
Fluorometry: Fluorometric assays offer higher sensitivity than spectrophotometry. The intrinsic fluorescence of the phenoxy moiety in this compound can be exploited for its detection. For the related compound furosemide, high-performance liquid chromatography (HPLC) with fluorescence detection has been utilized. researchgate.net Another approach is flow injection analysis with fluorimetric detection, which allows for rapid and automated measurements. researchgate.net In one such method, excitation and emission wavelengths were set at 270 nm and 410 nm, respectively. researchgate.net Additionally, fluorescence polarization immunoassays can be developed, where a fluorescently labeled analog of the target analyte competes for antibody binding sites, causing a measurable change in the polarization of the emitted light. cymitquimica.com
Table 2: Example of a Fluorometric Method for a Related Compound (Furosemide)
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Flow Injection with Fluorimetric Detection | researchgate.net |
| Excitation Wavelength | 270 nm | researchgate.net |
| Emission Wavelength | 410 nm | researchgate.net |
| Linear Dynamic Range | 1.0 × 10⁻⁷ to 1.0 × 10⁻⁵ mol/L | researchgate.net |
Sample Preparation Techniques for Diverse Matrices
Effective sample preparation is a critical step to isolate this compound from complex matrices like water, soil, or biological fluids, remove interferences, and concentrate the analyte before instrumental analysis.
Solid-Phase Extraction (SPE) is the most common and effective technique for the cleanup and concentration of acidic analytes like this compound from aqueous samples. sigmaaldrich.comresearchgate.net The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. sigmaaldrich.com
The choice of sorbent is crucial. For polar acidic compounds, reversed-phase sorbents such as C18-bonded silica are frequently used. researchgate.netusda.govresearchgate.net To ensure efficient retention of the acidic analyte on the nonpolar C18 sorbent, the pH of the sample must be adjusted to a value below the analyte's pKa (typically pH 2-4), which converts the analyte to its neutral, more hydrophobic form. mdpi.com After loading the sample, the cartridge is washed to remove polar impurities, and the analyte is then eluted with a suitable organic solvent like methanol or acetonitrile. mdpi.com
For more complex matrices or to achieve higher selectivity, other sorbents can be used, including polymeric phases (e.g., Oasis HLB) or graphitized carbon black. researchgate.netmdpi.com Polymeric sorbents offer good retention for a broader range of polarities and are stable across a wide pH range. researchgate.net Graphitized carbon provides strong interactions with phenolic compounds, sometimes eliminating the need for sample acidification. mdpi.com SPE methods have been developed for furosemide in blood and plasma with high recovery rates. nih.govprimescholars.com
Table 3: Common SPE Sorbents and Conditions for Acidic Analyte Extraction
| Sorbent Type | Sample pH Adjustment | Common Elution Solvent | Reference |
|---|---|---|---|
| Reversed-Phase (e.g., C18, BondElut) | Acidify to pH 2-4 | Methanol, Acetonitrile | researchgate.netusda.govmdpi.com |
| Polymeric (e.g., Oasis HLB) | Often adjusted to acidic pH | Methanol, Acetonitrile | researchgate.net |
| Graphitized Carbon Black (GCB) | Not always necessary | Dichloromethane-Methanol mixtures | mdpi.com |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely utilized method for the separation and preconcentration of analytes from complex matrices, such as biological fluids and pharmaceutical formulations. The principle of LLE is based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent. For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter. To ensure efficient extraction into the organic phase, the pH of the sample is typically adjusted to be below the pKa of the analyte, thereby converting it to its non-ionized, more lipophilic form.
In the context of analyzing Furosemide and its related compounds, including this compound, LLE is frequently employed for sample clean-up and enrichment prior to chromatographic analysis. ijpbs.com A typical LLE procedure involves the acidification of the aqueous sample (e.g., urine or dissolved pharmaceutical formulation) followed by extraction with a water-immiscible organic solvent. After vigorous mixing and phase separation, the organic layer containing the analyte of interest is collected. This extract may then be evaporated to dryness and the residue reconstituted in a smaller volume of a suitable solvent for injection into an analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system.
One variation of LLE is Salting-Out Assisted Liquid-Liquid Extraction (SALLE), which has been applied for the bioanalysis of a wide range of drugs and their metabolites. SALLE utilizes a water-miscible organic solvent, such as acetonitrile, for extraction. The addition of a high concentration of salt to the aqueous sample induces phase separation, allowing for the collection of the analyte-rich organic phase. This technique is noted for its simplicity and speed.
| Parameter | Typical Conditions for Acidic Drug Analysis |
| Sample Matrix | Urine, Plasma, Pharmaceutical Solutions |
| pH Adjustment | Acidification to pH < 4 |
| Extraction Solvents | Diethyl ether, Ethyl acetate, Dichloromethane |
| Phase Separation | Centrifugation |
| Post-Extraction | Evaporation and reconstitution |
Table 1: General Parameters for Liquid-Liquid Extraction of Acidic Compounds
Microextraction Techniques
In recent years, there has been a significant shift towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. These techniques offer several advantages over traditional LLE, including reduced consumption of organic solvents, lower costs, shorter extraction times, and higher enrichment factors. For the analysis of this compound and other Furosemide-related substances, several microextraction techniques have shown significant promise.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetonitrile or methanol) is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte. The phases are then separated by centrifugation, and the sedimented organic phase is collected for analysis. DLLME has been successfully applied to the determination of various diuretic drugs in urine samples. ijpbs.com The optimization of DLLME involves several key parameters, including the choice and volume of the extraction and disperser solvents, sample pH, and extraction time.
| Parameter | Optimized Conditions for Diuretic Drug Analysis in Urine |
| Extraction Solvent | Carbon tetrachloride (150 µL) |
| Disperser Solvent | Methanol (1.5 mL) |
| Sample Volume | 10 mL |
| Centrifugation | 4000 rpm for 5 min |
| Enrichment Factor | ~230 |
| Relative Recovery | 96.3% - 102.3% |
Table 2: Example of Optimized DLLME Parameters for the Analysis of a Pesticide in Urine, Demonstrating Typical Conditions Applicable to Drug Analysis. nih.gov
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)
Hollow-fiber liquid-phase microextraction (HF-LPME) is another advanced sample preparation technique that provides excellent sample clean-up and high enrichment factors. In a typical three-phase HF-LPME setup for acidic analytes, a porous polypropylene (B1209903) hollow fiber is used. The pores of the fiber wall are impregnated with a small volume of a water-immiscible organic solvent, which forms a supported liquid membrane (SLM). The lumen of the hollow fiber is filled with an alkaline acceptor solution (pH > pKa of the analyte). The hollow fiber is then immersed in the acidified aqueous sample (donor phase). The non-ionized analyte partitions from the donor phase into the organic SLM and then into the alkaline acceptor phase, where it becomes ionized and is trapped. This "trap" effect allows for very high enrichment factors. This technique has been effectively used for the analysis of acidic drugs, including herbicides with similar chemical properties to the target compound. mdpi.comscienceopen.com
| Parameter | Typical Conditions for Acidic Drug Analysis using HF-LPME |
| Hollow Fiber | Polypropylene (e.g., 0.3 mm i.d., 0.2 µm pore size) |
| Supported Liquid Membrane | Di-hexyl ether, 1-Octanol |
| Donor Phase (Sample) | pH adjusted to < pKa of the analyte |
| Acceptor Phase (in lumen) | Alkaline solution (e.g., pH 12) |
| Extraction Time | 30-60 minutes with agitation |
| Enrichment Factor | Can exceed 1000-fold |
Table 3: General Parameters for Three-Phase Hollow-Fiber Liquid-Phase Microextraction of Acidic Compounds.
Mechanistic Investigations of Biological Interactions Non Human and Non Clinical
Molecular Target Identification and Characterization (Excluding Human Clinical)
No studies documenting the binding of (2-Chloro-4-sulfamoylphenoxy)acetic acid to specific non-human proteins or enzymes, including any isoforms of carbonic anhydrase, were found in the available scientific literature.
There is no available research that describes the interaction of this compound with ion channels or transporters in non-human model systems.
Cellular Studies (Non-Human Cell Lines, Microorganisms, Plants)
No data from studies on non-human cell lines, microorganisms, or plants that detail the effects of this compound on cell growth and proliferation could be retrieved.
Information regarding the modulation of cellular pathways and signaling cascades by this compound in non-human cell lines, microorganisms, or plants is not available in the public domain.
Specific mechanisms of action for this compound within microbial or plant systems have not been elucidated in any accessible research.
Enzyme Kinetics and Inhibition Studies (Non-Human Enzymes)
Ethacrynic acid is a well-documented inhibitor of Glutathione (B108866) S-transferases (GSTs), a family of enzymes pivotal in the detoxification of a wide array of xenobiotic and endogenous compounds. tandfonline.comnih.gov The inhibitory action of ethacrynic acid on non-human GSTs has been characterized in several studies.
The mechanism of inhibition is multifaceted. Ethacrynic acid itself is a reversible inhibitor of GSTs. tandfonline.com Furthermore, it can act as a substrate for GST-mediated conjugation with glutathione (GSH), forming an ethacrynic acid-GSH conjugate. nih.gov This conjugate is an even more potent inhibitor of certain GST isoforms compared to the parent compound. nih.govnih.gov The inhibition can also occur through covalent binding of ethacrynic acid to the enzyme. tandfonline.comnih.gov
Kinetic studies have revealed that ethacrynic acid exhibits differential inhibitory potency across various GST classes (Alpha, Mu, and Pi) in non-human species such as rats. tandfonline.comnih.gov The half-maximal inhibitory concentration (IC50) values demonstrate this class-selective inhibition. For instance, ethacrynic acid is a more potent inhibitor of the Mu class of rat GSTs compared to the Alpha and Pi classes. nih.gov The glutathione conjugate of ethacrynic acid, however, shows a different inhibitory profile, being a particularly strong inhibitor of the Alpha and Mu classes. nih.gov
The nature of the inhibition has also been investigated. For human lung GST-pi, the ethacrynic acid-GSH conjugate was found to be a competitive inhibitor with respect to glutathione, while ethacrynic acid itself was a non-competitive inhibitor. nih.gov
Below is a data table summarizing the inhibitory effects of ethacrynic acid and its glutathione conjugate on different classes of rat Glutathione S-transferases.
Table 1: Inhibition of Rat Glutathione S-transferases by Ethacrynic Acid and its GSH Conjugate
| Inhibitor | GST Class | IC50 (µM) |
|---|---|---|
| Ethacrynic Acid | Alpha | 4.6 - 6.0 |
| Ethacrynic Acid | Mu | 0.3 - 1.9 |
| Ethacrynic Acid | Pi | 3.3 - 4.8 |
| Ethacrynic Acid-GSH Conjugate | Alpha | 0.8 - 2.8 |
| Ethacrynic Acid-GSH Conjugate | Mu | < 0.1 - 1.2 |
Data sourced from Ploemen et al., 1993. tandfonline.comnih.gov
Gene Expression Profiling in Non-Human Organisms
The influence of ethacrynic acid on gene expression has been explored, primarily in the context of its effects on signaling pathways that are conserved across species. While comprehensive transcriptomic profiling in non-human organisms is not extensively reported in the available literature, studies in model systems have shed light on its ability to modulate the expression of specific genes.
In a mouse model of lung cancer, ethacrynic acid was found to inhibit tumor formation by targeting the Wnt/β-catenin signaling pathway. nih.govmdpi.com This inhibition leads to a reduction in the expression of downstream target genes of this pathway, such as Lef1 and Ccnd1. nih.gov The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis in a wide range of organisms.
Furthermore, ethacrynic acid has been shown to downregulate the mRNA expression of vascular endothelial growth factor (VEGF) in cell-based assays under hypoxic conditions. nih.gov VEGF is a key regulator of angiogenesis, the formation of new blood vessels, a process fundamental to development and physiology in vertebrates.
While these studies provide insights into the targeted effects of ethacrynic acid on gene expression, broader, unbiased gene expression profiling studies in non-human model organisms would be beneficial for a more complete understanding of its molecular actions.
Proteomic and Metabolomic Investigations in Model Organisms
Proteomic and metabolomic approaches to elucidate the effects of ethacrynic acid in non-human model organisms are not as extensively documented as its enzyme-inhibiting properties. However, some studies have provided glimpses into its impact on the cellular proteome and metabolome.
In isolated rat hepatocytes, exposure to ethacrynic acid led to a significant decrease in intracellular reduced glutathione levels. nih.gov Glutathione is a critical cellular antioxidant and a key substrate for GSTs. This finding is consistent with the known interaction of ethacrynic acid with the glutathione conjugation system. The same study also reported a decrease in hepatocellular protein sulfhydryls, indicating an interaction of the compound with a broader range of cellular proteins beyond GSTs. nih.gov This was linked to the observed hepatotoxicity in this model system. nih.gov
Studies in dogs have shown that ethacrynic acid administration leads to a reduction in protein-bound sulfhydryl groups in kidney cells, which is thought to be related to its diuretic effect. nih.gov
While these studies have utilized targeted approaches, large-scale, non-targeted proteomic and metabolomic profiling in response to ethacrynic acid in model organisms would provide a more comprehensive understanding of its systemic effects and could uncover novel mechanisms of action and biomarkers of its effects. General proteomic studies in veterinary science are paving the way for such future investigations in animals like dogs, pigs, and cattle. srce.hr
Structure-Activity Relationship Studies for Non-Human Biological Effects
The relationship between the chemical structure of ethacrynic acid and its biological activity, particularly its inhibition of GSTs, has been the focus of several investigations. These studies have synthesized and tested various analogues of ethacrynic acid to identify the key structural features required for its inhibitory effects.
A crucial finding from these studies is the importance of the substituents on the phenoxy ring of the molecule. nih.gov For the inhibition of GSTP1-1, a Pi-class GST, the presence of a substituent at the 3' position of the phenoxy ring is necessary for inhibitory activity. nih.gov Analogues where the chloride at this position was replaced by a methyl, bromide, or fluoride (B91410) group retained their inhibitory effect. nih.gov However, compounds lacking any substituent at the 3' position lost their ability to inhibit GSTP1-1. nih.gov
The α,β-unsaturated ketone moiety in the acyl side chain is also a critical feature for the covalent interaction of ethacrynic acid with the sulfhydryl group of glutathione and cysteine residues on proteins. This Michael addition reaction is central to its mechanism of action as a GST inhibitor. tandfonline.com
The development of divalent pro-inhibitors of GST, created by linking two ethacrynic acid molecules, has also been explored. tandfonline.com These divalent conjugates have shown potent, subnanomolar inhibition of GST Mu (GSTM). tandfonline.com
The table below presents a qualitative summary of the structure-activity relationship for ethacrynic acid analogues on GSTP1-1 inhibition.
Table 2: Structure-Activity Relationship of Ethacrynic Acid Analogues on GSTP1-1 Inhibition
| Analogue Modification | Effect on GSTP1-1 Inhibition |
|---|---|
| Replacement of 3'-Chloride with Methyl | Retained inhibitory effect |
| Replacement of 3'-Chloride with Bromide | Retained inhibitory effect |
| Replacement of 3'-Chloride with Fluoride | Retained inhibitory effect |
Data based on findings from Zhao et al., 2005. nih.gov
Environmental Fate, Degradation Pathways, and Ecotoxicological Research Non Human
Environmental Occurrence and Distribution Studies
Presence in Aquatic Ecosystems
No data is currently available on the detection or concentration of (2-Chloro-4-sulfamoylphenoxy)acetic acid in aquatic environments such as rivers, lakes, or groundwater.
Detection in Soil and Sediment Samples
Specific studies identifying or quantifying this compound in soil or sediment samples have not been found in the available scientific literature.
Biodegradation Pathways and Microbial Metabolism
Identification of Microbial Degraders
There are no published studies that identify specific microbial species or consortia capable of degrading this compound.
Elucidation of Metabolites and Transformation Products
The metabolic pathways for the breakdown of this compound have not been elucidated. Consequently, its degradation intermediates and final transformation products remain unknown.
Enzyme Systems Involved in Biotransformation
Research detailing the specific enzyme systems, such as dioxygenases or hydrolases, involved in the biotransformation of this compound is not available.
Abiotic Degradation Processes
The environmental persistence of a chemical is significantly influenced by abiotic degradation processes such as photodegradation, hydrolysis, and sorption to environmental matrices.
A study on the degradation of Furosemide (B1674285) in a water-acetonitrile mixture when exposed to a D65 fluorescent lamp also confirmed its susceptibility to photodegradation. jst.go.jpnih.gov Another investigation demonstrated that Furosemide in an aqueous solution was completely degraded after 48 hours of exposure to natural light. researchgate.net Given that the core structure of this compound is a component of the Furosemide molecule, it is plausible that it may also exhibit susceptibility to photodegradation, although specific studies are required for confirmation.
Specific data on the hydrolysis and chemical stability of this compound in aqueous systems are limited. The parent compound, Furosemide, is known to be susceptible to hydrolysis, particularly when exposed to light. researchgate.nettorvergata.it The hydrolysis of Furosemide in aqueous solutions leads to the cleavage of the bond between the furan (B31954) methyl group and the amine, yielding 4-chloro-5-sulfamoylanthranilic acid. researchgate.net Furosemide is reported to be more stable at a neutral pH of 7. jst.go.jp The stability of this compound itself under various pH and temperature conditions in aqueous environments has not been documented in the reviewed literature.
There is a notable lack of specific research on the sorption and desorption characteristics of this compound in environmental matrices such as soil and sediment. Studies on other pharmaceutical and personal care products have shown that factors like soil organic matter content and pH can significantly influence their adsorption and mobility in the soil. nih.govresearchgate.net Without experimental data for this compound, its potential for leaching into groundwater or accumulating in soil and sediment remains uncharacterized.
Ecotoxicological Studies on Non-Human Organisms
The potential for adverse effects on non-target organisms is a critical aspect of the environmental risk assessment of any chemical substance.
Direct ecotoxicological studies on this compound are scarce. However, research on Furosemide and its degradation products highlights a potential for environmental risk. nih.govnih.gov It has been suggested that the transformation products of Furosemide may pose a greater ecological threat than the parent compound itself. nih.govnih.govproquest.com
A study investigating the sub-lethal effects of two Furosemide degradation products, saluamine and a pyridinium (B92312) derivative, on zebrafish larvae (Danio rerio) revealed significant adverse effects. nih.gov Both compounds were found to induce the production of reactive oxygen species, leading to oxidative stress. nih.gov Furthermore, they caused notable alterations in heart rate and impaired locomotion, even at environmentally relevant concentrations where Furosemide itself showed no significant impact. nih.gov
In another study, the ecotoxicity of Furosemide and its primary photoproduct was assessed using a battery of bioassays including bacteria (Vibrio fischeri), algae (Pseudokirchneriella subcapitata), rotifers (Brachionus calyciflorus), and microcrustaceans (Daphnia magna and Ceriodaphnia dubia). researchgate.net The results indicated that while the acute toxicity of Furosemide was in the mg/L range for crustaceans, its photoproduct exhibited a mutagenic potential, underscoring the importance of considering degradation products in environmental risk assessments. researchgate.net
These findings strongly suggest that this compound, as a related degradation product, could also exert toxic effects on aquatic life. However, specific studies are needed to determine its acute and chronic toxicity to a range of aquatic organisms.
Table of Ecotoxicity Data for Furosemide and its Transformation Products
| Test Organism | Compound | Endpoint | Result | Reference |
| Vibrio fischeri | Furosemide Metabolite (Pyridinium derivative) | EC50 | 34.40 ± 6.84 mg/L | nih.gov |
| Danio rerio (zebrafish larvae) | Saluamine (Degradation Product) | Oxidative stress, cardiotoxicity, behavioral changes | Significant effects at low concentrations | nih.gov |
| Danio rerio (zebrafish larvae) | Pyridinium (Degradation Product) | Oxidative stress, cardiotoxicity, behavioral changes | Significant effects at low concentrations | nih.gov |
| Daphnia magna | Furosemide | Acute Toxicity | In the mg/L range | researchgate.net |
| Daphnia magna | Furosemide Photoproduct | Chronic Toxicity | Inhibition of population growth | researchgate.net |
| Ceriodaphnia dubia | Furosemide Photoproduct | Chronic Toxicity | Inhibition of population growth | researchgate.net |
There is no available information in the reviewed scientific literature regarding the specific effects of this compound on terrestrial organisms, including soil microbes and plants. The impact of this compound on soil microbial communities, which are vital for nutrient cycling and soil health, is unknown. Similarly, its potential phytotoxicity has not been investigated.
Bioaccumulation Potential in Food Chains (non-human)
The potential for a substance to bioaccumulate in organisms and transfer through the food chain is a critical aspect of its environmental risk profile. For this compound, the bioaccumulation potential is considered to be low. janusinfo.se This assessment is primarily based on its octanol-water partition coefficient (log Kow), a key indicator of a substance's lipophilicity and its tendency to accumulate in the fatty tissues of organisms.
A low log Kow value suggests that the compound has a preference for the aqueous phase rather than fatty tissues, thus limiting its uptake and accumulation in organisms. Studies have reported varying log Kow values for this compound, depending on the experimental conditions. For instance, at a neutral pH of 7, a log Kow of 2.03 has been experimentally derived. janusinfo.se Another study reported a log Kow of ≤ 0 at pH 7. janusinfo.se Regulatory guidelines generally consider substances with a log Kow value of less than 3 or 4 to have a low potential for bioaccumulation. janusinfo.se
The available data, therefore, consistently indicate that this compound is unlikely to significantly bioaccumulate in aquatic or terrestrial organisms. Consequently, the risk of biomagnification, the process whereby the concentration of a contaminant increases at successively higher levels in the food chain, is also considered to be low.
Table 1: Bioaccumulation Potential of this compound
| Parameter | Value | pH | Method | Interpretation | Source |
|---|---|---|---|---|---|
| log Kow | 2.03 | Neutral | Experimentally derived (method unknown) | Low potential for bioaccumulation | janusinfo.se |
| log Kow | ≤ 0 | 7 | HPLC with C18 analytical column | Low potential for bioaccumulation | janusinfo.se |
Risk Assessment Methodologies for Environmental Exposure (Non-Human Health)
The environmental risk assessment (ERA) for pharmaceuticals like this compound is a structured, tiered process designed to evaluate the potential for adverse effects on non-human organisms. zeclinics.comfreyrsolutions.com This process is mandated by regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for new medicinal products. zeclinics.com
The ERA typically begins with a Phase I assessment, which is a screening phase. zeclinics.com This initial step evaluates the potential for environmental exposure based on the predicted environmental concentration (PEC) of the substance in surface water (PECSW). zeclinics.com The PEC is calculated based on factors such as the amount of the drug consumed. If the PECSW is below a certain trigger value (e.g., 0.01 µg/L according to some guidelines), and there are no other indications of environmental concern, the ERA may conclude at this stage. zeclinics.com
If the trigger value is exceeded, a more detailed Phase II assessment is required. zeclinics.com Phase II involves a more comprehensive evaluation of the substance's fate and effects in the environment and is divided into two tiers (Tier A and Tier B).
Phase II, Tier A involves a base set of ecotoxicity studies on organisms representing different trophic levels of the aquatic food web. zeclinics.com These typically include:
Algae (e.g., Pseudokirchneriella subcapitata), representing primary producers.
Invertebrates (e.g., Daphnia magna), representing primary consumers.
Fish (e.g., early life stage toxicity tests), representing secondary consumers.
From these studies, the Predicted No-Effect Concentration (PNEC) is derived. The PNEC is an estimate of the concentration of the substance below which adverse effects in the ecosystem are not expected to occur.
The core of the risk characterization in Tier A is the calculation of the Risk Quotient (RQ) , which is the ratio of the Predicted Environmental Concentration to the Predicted No-Effect Concentration (RQ = PEC/PNEC). zeclinics.com An RQ value of less than 1 suggests that the environmental risk is acceptable, while an RQ greater than or equal to 1 indicates a potential risk, triggering a more in-depth Phase II, Tier B assessment. zeclinics.com
It is also important to consider that the degradation products of the parent compound may have different toxicities. nih.gov Studies on the biotransformation of this compound have shown that some metabolites can be more toxic than the original compound, highlighting the need to include them in a comprehensive environmental risk assessment. nih.gov
Remediation and Treatment Technologies for Environmental Contamination
The presence of this compound in aquatic environments, primarily due to incomplete removal by conventional wastewater treatment plants (WWTPs), has prompted research into more effective remediation technologies. nih.gov While conventional treatments can achieve some removal (>75% in some cases), the compound and its degradation products can still be detected in treated effluents. nih.govresearchgate.net
Several advanced technologies have shown promise for the removal of this compound from water:
Advanced Oxidation Processes (AOPs): AOPs are a group of chemical treatment procedures designed to remove organic pollutants through oxidation with highly reactive hydroxyl radicals (·OH). youtube.com Several AOPs have been investigated for the degradation of this compound:
Ozonation (O3): This process involves bubbling ozone gas through the contaminated water. Ozonation has been shown to be effective in degrading the compound. nih.govepa.gov
UV Photolysis with Hydrogen Peroxide (UV/H2O2): This method combines ultraviolet (UV) light with hydrogen peroxide to generate hydroxyl radicals, leading to the breakdown of the pharmaceutical. nih.govmdpi.com
Chlorination: While effective at degrading the parent compound, chlorination may lead to the formation of different by-products compared to other AOPs. nih.gov
Photodegradation: this compound is known to be photosensitive and can degrade when exposed to light, particularly UV radiation. researchgate.netnih.gov This degradation can involve hydrolysis, leading to the formation of products such as 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol. nih.govmdpi.com
Adsorption: This physical process involves the adhesion of the contaminant molecules onto the surface of a solid adsorbent material. iust.ac.ir
Biocryogels: A study has demonstrated the effective removal of this compound from wastewater using a macroporous biocryogel. This material achieved 90% removal within 26 minutes and had a maximum adsorption capacity of 10.25 mg/g. researchgate.net Adsorption processes are considered an attractive option due to their efficiency and economic feasibility. iust.ac.irmdpi.com
Table 2: Remediation Technologies for this compound
| Technology | Description | Key Findings | Source |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | |||
| Ozonation | Oxidation using ozone gas. | Effective for degradation. | nih.govepa.gov |
| UV/H2O2 | UV light combined with hydrogen peroxide to generate hydroxyl radicals. | Effective for degradation. | nih.govmdpi.com |
| Chlorination | Oxidation using chlorine. | Degrades the parent compound but may form different by-products. | nih.gov |
| Photodegradation | Degradation by light, especially UV radiation. | The compound is photosensitive and undergoes hydrolysis. | researchgate.netnih.gov |
| Adsorption |
The selection of the most appropriate remediation technology depends on various factors, including the concentration of the contaminant, the characteristics of the water matrix, and economic considerations. A combination of different processes, such as AOPs coupled with biological treatments, may offer a more robust and cost-effective solution for the complete removal of this compound and its transformation products from the environment. nih.gov
Development of Derivatives, Analogs, and Probes for Academic Research
Synthesis of Structurally Modified Analogs
The synthesis of structurally modified analogs of (2-Chloro-4-sulfamoylphenoxy)acetic acid allows for a systematic investigation into how each component of the molecule contributes to its biological interactions. Such studies are fundamental to understanding the pharmacophore—the essential ensemble of steric and electronic features necessary to interact with a specific biological target.
The substituted phenoxy ring is a critical component of the molecule's architecture. Modifications to this ring, particularly at the chloro position, can significantly alter the electronic and steric profile of the compound. Research into analogous compound classes, such as 2-phenoxybenzamides, has shown that substitutions on the phenoxy ring have a notable effect on biological activity mdpi.com. For instance, the presence and position of a fluoro substituent on a phenoxy ring can be advantageous for the activity of certain compounds mdpi.com. In the context of this compound, replacing the chlorine atom with other halogens (e.g., fluorine or bromine) or small alkyl groups could be explored to probe the sensitivity of its biological target to electronic and steric changes at this position.
Table 1: Hypothetical Modifications of the Phenoxy Ring and Their Rationale
| Modification at Position 2 | Rationale for Research | Potential Impact on Properties |
|---|---|---|
| Change Chlorine (Cl) to Fluorine (F) | Investigate the effect of increased electronegativity and smaller atomic size. | Altered electronic distribution (pKa) and steric fit at a target binding site. |
| Change Chlorine (Cl) to Bromine (Br) | Assess the impact of larger atomic size and increased lipophilicity. | Modified steric interactions and membrane permeability. |
| Change Chlorine (Cl) to a Methyl (CH₃) group | Explore the effect of a small, electron-donating alkyl group. | Changes in electronic properties and potential for new van der Waals interactions. |
| Add a second substituent (e.g., a methyl or fluoro group at position 6) | Probe for additional binding pockets and analyze the effect of restricted bond rotation. | Potentially enhanced binding affinity or selectivity due to conformational constraint. |
The sulfamoyl (-SO₂NH₂) group is a key functional group in many biologically active molecules, including diuretics, where it is often essential for activity vbcop.org. Altering this group is a common strategy in analog development. One direct example of this is the synthesis of 2-[2-Chloro-4-[2-fluoroethyl(methyl)sulfamoyl]phenoxy]acetic acid, an analog where the sulfamoyl nitrogen is substituted smolecule.com. This demonstrates that the sulfamoyl group is a viable position for derivatization to explore SAR. Research on other classes of compounds has shown that replacing a key acidic group with bioisosteres, such as a tetrazole, can maintain or alter activity, providing another avenue for investigation nih.gov.
Table 2: Potential Research-Focused Alterations to the Sulfamoyl Group
| Modification | Synthetic Approach | Research Goal |
|---|---|---|
| N-Alkylation (e.g., -SO₂NHCH₃) | Reaction of the parent sulfonamide with an alkyl halide. | To probe the role of the sulfamoyl N-H bonds in biological interactions. |
| N,N-Dialkylation (e.g., -SO₂N(CH₃)₂) | Exhaustive alkylation of the sulfonamide. | To completely remove hydrogen bond donating capacity and increase lipophilicity. |
| Replacement with a Methylsulfonyl (-SO₂CH₃) group | Synthesis from a corresponding thiol precursor followed by oxidation. | To determine if the acidic NH is required for activity. |
| Bioisosteric replacement with a phosphonic acid (-PO(OH)₂) | Multi-step synthesis involving phosphorylation of the aromatic ring. | To evaluate the effect of a different acidic group with alternative geometry and pKa values. |
The carboxylic acid group is a versatile handle for chemical modification. Converting it into esters or amides are common first steps in building a library of analogs for research nih.gov. While the carboxyl group itself is often critical for the biological activity of compounds like diuretics vbcop.org, its derivatives serve as important tools. For example, esterification or amidation can reveal the importance of the acidic proton and the carbonyl oxygen in target binding. Studies on other carboxylic acid-containing compounds have synthesized extensive libraries of amides and esters to probe structure-activity relationships for various biological targets nih.gov.
Table 3: Research Derivatives of the Acetic Acid Moiety
| Derivative | General Synthesis Method | Purpose in Academic Research |
|---|---|---|
| Methyl Ester (-COOCH₃) | Fisher esterification with methanol (B129727) or reaction with diazomethane. | To create a neutral, more lipophilic version to study the necessity of the negative charge for activity. Serves as a prodrug model. |
| Primary Amide (-CONH₂) | Activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with ammonia (B1221849). | To replace the acidic proton with a hydrogen bond donating group and alter the electronic profile. |
| N-Substituted Amide (e.g., -CONHCH₂CH₃) | Activation of the carboxylic acid followed by reaction with a primary amine (e.g., ethylamine). | To introduce steric bulk and probe for additional interactions at the binding site. |
| Tetrazole Bioisostere | Multi-step conversion of the carboxylic acid via a nitrile intermediate. | To replace the carboxyl group with an acidic ring system that has a similar pKa but different geometry and charge distribution nih.gov. |
Pro-drug Strategies for Enhanced Research Delivery (Non-Clinical Context)
In a non-clinical, academic research setting, a "prodrug" strategy is often employed not for therapeutic delivery in an organism, but to enhance the delivery of a compound to cells in an in vitro experiment. Many compounds bearing charged groups, such as carboxylic acids, exhibit poor permeability across the lipid bilayers of cell membranes, which can complicate cell-based assays nih.gov.
Table 4: Example Ester Prodrugs for Enhanced Cellular Uptake in Research
| Ester Promoity | Resulting Derivative | Anticipated Property Change | Intracellular Release Mechanism |
|---|---|---|---|
| Methyl | Methyl (2-chloro-4-sulfamoylphenoxy)acetate | Moderate increase in lipophilicity. | Cleavage by intracellular esterases. |
| Ethyl | Ethyl (2-chloro-4-sulfamoylphenoxy)acetate | Good balance of increased lipophilicity and sufficient aqueous solubility. | Cleavage by intracellular esterases. |
| Pivaloyloxymethyl (POM) | Pivaloyloxymethyl (2-chloro-4-sulfamoylphenoxy)acetate | Significant increase in lipophilicity; designed for rapid enzymatic cleavage. | Rapid cleavage by intracellular esterases. |
| Acyl-oxy-alkyl | N-acyloxyalkyl ester derivative | Tunable lipophilicity based on the alkyl chain length nih.gov. | Two-step hydrolysis, often enzyme-mediated nih.gov. |
Development of Bioconjugates for Research Applications
Bioconjugation involves covalently linking a molecule of interest to a reporter molecule, such as a fluorophore, to create a probe for research applications. These probes can be used to visualize the localization of a compound within cells or tissues, providing valuable information about its distribution and potential sites of action.
To visualize the behavior of this compound in living, non-human cells, a fluorescent probe can be synthesized. This is typically achieved by attaching a fluorescent dye (fluorophore) to the molecule. The acetic acid moiety provides a convenient attachment point for conjugation, usually by forming a stable amide bond with an amine-functionalized fluorophore.
The choice of fluorophore is critical. Dyes that emit in the far-red to near-infrared (NIR) spectrum, such as silicon-rhodamine (Si-rhodamine) derivatives, are often preferred for live-cell imaging because their light penetrates tissue more effectively and minimizes interference from cellular autofluorescence rsc.org. However, it is important to recognize that the attachment of a bulky fluorophore can sometimes alter the biological properties and distribution of the parent molecule nih.gov. Therefore, the design of such probes often involves experimenting with different fluorophores and linkers to create a tool that faithfully reports on the behavior of the original compound. These fluorescent bioconjugates are powerful tools for real-time visualization of dynamic cellular events in a research context sigmaaldrich.com.
Table 5: Potential Fluorophores for Conjugation to this compound
| Fluorophore Class | Example | Excitation/Emission (approx. nm) | Rationale for Use in Live-Cell Probes |
|---|---|---|---|
| Coumarins | AMCA (Aminomethylcoumarin) | 350 / 450 | Small size, blue emission suitable for multiplexing with green/red probes. |
| Xanthenes | Fluorescein, Rhodamine | 494 / 518 (FITC) | High quantum yield, bright signal, well-established conjugation chemistry. |
| Cyanines | Cy3, Cy5 | 550 / 570 (Cy3) | Photostable, available in a wide range of colors for multicolor imaging. |
| Silicon-Rhodamines | SiR (Silicon-Rhodamine) | 650 / 670 | Far-red emission for low autofluorescence, cell-permeable, suitable for deep-tissue and super-resolution imaging rsc.org. |
Affinity Probes for Target Identification (Non-Human Systems)
The development of affinity probes from a parent compound is a critical strategy for identifying its molecular targets. An affinity probe is typically designed by chemically modifying the parent molecule to include a reporter tag (such as a fluorescent dye or biotin) and sometimes a reactive group for covalent attachment to the target protein. This allows for the visualization or isolation of the target protein from complex biological samples.
While this compound itself has been used as a "probe molecule" to investigate biological processes, such as its effects on neuroinflammation in microglial cells, the development of tagged affinity probes for target pull-down experiments is not extensively documented in publicly available research. nih.gov For instance, studies have utilized furosemide (B1674285) to understand its role in downregulating the pro-inflammatory M1 phenotype and upregulating the anti-inflammatory M2 phenotype in murine microglial cell lines. nih.govnih.gov
In a related context, fluorescent nanosensors, specifically nitrogen-doped carbon quantum dots (N-CQDs), have been developed to detect the presence of furosemide in biological samples. nih.govnih.gov These N-CQDs exhibit strong fluorescence that is quenched upon interaction with furosemide, allowing for its quantification. nih.govnih.gov However, this represents an analytical tool for detecting the compound itself, rather than a fluorescently labeled furosemide derivative used to identify its cellular binding partners. The principles of fluorescent probe design, which involve attaching a fluorophore to a parent molecule, are well-established and could theoretically be applied to the furosemide scaffold to create such tools for imaging and target identification in non-human research models. mdpi.commdpi.com
Structure-Based Design of Novel Chemical Entities for Research Tools
The structure of this compound has been a starting point for the rational design of new chemical entities intended as research tools. A notable example is the development of furosemide analogs to investigate the pathological processes of Alzheimer's disease. nih.gov Recognizing that furosemide possesses an anthranilate backbone, researchers designed and synthesized a series of forty analogs to target both β-amyloid (Aβ) aggregation and neuroinflammation. nih.gov
These novel compounds were evaluated in non-human, in-vitro systems, including assays for Aβ oligomerization and fibrillization, and in a murine microglial cell line (SIM-A9) to assess anti-inflammatory activity. nih.gov The design strategy involved systematic modifications of the furosemide structure, including the carboxylate moiety and the furfuryl group, to explore the structure-activity relationship. This work led to the identification of compounds with dual activity against both the proteopathic and immunopathic aspects of the disease model. nih.gov For example, compounds 3g and 34 were found to inhibit the production of pro-inflammatory markers like TNF-α and IL-6, while also inhibiting Aβ aggregation. nih.gov
The research findings for a selection of these synthesized analogs are detailed in the table below.
| Compound ID | Modifications from Furosemide Scaffold | Research Findings in Non-Human Systems | Citation |
| 3c | Replacement of furan (B31954) with a phenyl group | Inhibited Aβ oligomerization | nih.gov |
| 3g | Replacement of furan with a 4-methoxyphenyl (B3050149) group | Inhibited Aβ oligomerization and production of TNF-α, IL-6, and nitric oxide | nih.gov |
| 20 | Carboxylate moiety replaced with a tetrazole | Most potent inhibitor of Aβ oligomerization (IC50 of 6.56 mM) | nih.gov |
| 33 | Furan replaced with a 3,4-dimethoxyphenyl group | Inhibited Aβ fibrillization | nih.gov |
| 34 | Furan replaced with a 4-(dimethylamino)phenyl group | Inhibited Aβ fibrillization and production of TNF-α, IL-6, and nitric oxide | nih.gov |
This table presents a selection of compounds and their reported activities in preclinical research models.
Rational Design of Activity-Based Probes (Non-Clinical)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology that utilizes activity-based probes (ABPs) to study the active state of enzymes in complex biological systems. An ABP typically consists of a recognition element based on a parent compound, a reactive group (or "warhead") to covalently bind to the active site of the target enzyme, and a reporter tag for detection.
The rational design of ABPs from the this compound scaffold is a theoretical possibility for exploring its enzymatic targets, though specific examples in the scientific literature are not prominent. The design of such a probe would involve identifying a suitable position on the furosemide molecule to attach a linker and a reactive group without disrupting its binding to the target protein. The sulfonamide and carboxylic acid moieties are key pharmacophoric features and would likely be retained in an ABP design.
The development of such non-clinical research tools would enable the specific labeling and identification of enzymes that are targeted by furosemide and its derivatives, providing a deeper understanding of their mechanism of action and potential off-target effects in various non-human biological systems.
Emerging Research Frontiers and Future Perspectives
Integration with Systems Biology Approaches (Non-Human)
Systems biology offers a holistic understanding of the biological impacts of chemical compounds by integrating various "omics" data. For (2-Chloro-4-sulfamoylphenoxy)acetic acid and related phenoxyacetic acids, these approaches are crucial in deciphering their effects on non-human organisms and ecosystems.
Environmental metabolomics, a key systems biology tool, investigates the interactions of organisms with their environment by analyzing the complete set of metabolites. cdnsciencepub.com This approach can characterize the biological changes in an organism's cells, tissues, or biofluids in response to exposure to environmental pollutants like phenoxyacetic acid herbicides. cdnsciencepub.comnih.gov Such studies help in identifying biomarkers of exposure and understanding the metabolic disturbances caused by these compounds in various organisms. nih.gov For instance, metabolomic analyses of organisms exposed to environmental contaminants can reveal perturbations in crucial metabolic pathways, such as energy, lipid, and amino acid metabolism. nih.govmetwarebio.com The application of techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are central to these metabolomic studies, allowing for both targeted and non-targeted analysis of a wide range of metabolites. nih.gov
Application in Analytical Methodological Advancements
The development of sensitive and selective analytical methods is paramount for monitoring this compound and its transformation products in various environmental matrices. Recent advancements have focused on enhancing detection limits, improving sample throughput, and increasing the reliability of analytical data.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the determination of phenoxyacetic acid herbicides in water and soil samples. epa.govnih.gov This method offers high selectivity and sensitivity, often allowing for the direct injection of water samples with minimal pretreatment, which significantly increases sample throughput. researchgate.net For more complex matrices like soil, solid-phase extraction (SPE) is commonly employed as a cleanup step before LC-MS/MS analysis. nih.govresearchgate.net
Electrochemical sensors and biosensors represent another promising frontier for the rapid and cost-effective detection of phenoxyacetic acids. deswater.comscirp.org These devices utilize biological recognition elements, such as enzymes or antibodies, or employ chemically modified electrodes to detect the target analyte. scirp.orgresearchgate.net For instance, electrochemical DNA biosensors have been developed to study the damage caused by various pesticides, including phenoxyacetic acids. scirp.org Furthermore, enzyme-based biosensors, such as those using glycine (B1666218) oxidase on laser-induced graphene, have shown high selectivity and sensitivity for detecting herbicides, with minimal interference from other common pesticides. nih.govnih.gov
Table 1: Advanced Analytical Methods for Phenoxyacetic Acid Herbicides
| Analytical Technique | Matrix | Key Advantages | Limit of Detection (LOD) Example |
|---|---|---|---|
| LC-MS/MS | Water, Soil | High selectivity and sensitivity, high throughput epa.govnih.gov | 40 ng/L for MCPA in water researchgate.net |
| GC-MS | Water | High resolution and established libraries for identification epa.gov | Not specified |
| Electrochemical Sensors | Water | Cost-effective, potential for in-field analysis deswater.com | 2 µM for 2,4-D deswater.com |
| Biosensors (Enzyme-based) | Water, Crop Residue | High selectivity, rapid detection nih.govnih.gov | 3.03 µM for glyphosate (B1671968) nih.gov |
| Differential Pulse Polarography | Water, Soil | High sensitivity after derivatization researchgate.netsharif.edu | 5 µg/L for nitrated 2,4-D researchgate.net |
Green Chemistry Innovations in Synthesis and Degradation
Green chemistry principles are increasingly being applied to the synthesis and degradation of this compound and its derivatives to minimize environmental impact.
Regarding degradation, innovative and sustainable technologies are being explored. Photocatalytic degradation using semiconductor nanomaterials has shown significant promise for the complete mineralization of phenoxyacetic acid herbicides into less harmful substances like CO2 and H2O. muk.ac.irmdpi.comhbku.edu.qa Nanocomposites, such as those involving titanium dioxide (TiO2) or cerium oxide (CeO2), have been shown to be effective photocatalysts under UV or LED irradiation. muk.ac.irmdpi.comresearchgate.net The efficiency of these photocatalysts can be enhanced by doping with metals or by creating composite materials. hbku.edu.qa
Bioremediation, which utilizes microorganisms to break down pollutants, is another key green technology. researchgate.net Several bacterial strains have been identified that can degrade phenoxyacetic acids, using them as a source of carbon and energy. nih.govnih.gov Research in this area focuses on identifying and engineering microbes with enhanced degradation capabilities, particularly those that can function in challenging environmental conditions such as alkaline soils. nih.gov The transfer of catabolic genes between bacterial strains is also being investigated as a mechanism to enhance the degradation of these compounds in contaminated environments. nih.govresearchgate.net
Advanced Materials Science Applications (If Applicable, Non-Clinical)
While direct applications of this compound in advanced materials science are not yet widely documented, the broader class of phenoxyacetic acids is finding use in the development of functional materials, particularly for sensing applications. The structural features of these molecules can be exploited to create materials with specific recognition capabilities.
For example, the development of molecularly imprinted polymers (MIPs) for the selective detection of phenoxyacetic acid herbicides is an active area of research. scirp.org MIPs are synthetic polymers with tailor-made recognition sites for a target molecule, making them highly selective sensors. scirp.org These materials can be integrated into various sensor platforms, including optical and electrochemical sensors, to provide sensitive and specific detection of herbicides in environmental samples.
Role in Environmental Monitoring and Remediation Technologies
This compound and its congeners are of significant interest in the development of environmental monitoring and remediation technologies due to their widespread use and potential environmental impact.
For environmental monitoring, the focus is on developing robust and sensitive methods for their detection in soil and water. As discussed in the analytical advancements section, techniques like LC-MS/MS and biosensors are at the forefront of these efforts. epa.govscirp.org The ability to detect low concentrations of these herbicides and their degradation products is crucial for assessing environmental contamination and ensuring water quality. nih.gov
In the context of remediation, both photocatalysis and bioremediation are being actively investigated as effective strategies for removing phenoxyacetic acid herbicides from contaminated environments. muk.ac.irresearchgate.net Photocatalytic degradation offers a method for the complete destruction of these pollutants, while bioremediation provides a more natural and potentially cost-effective solution for cleaning up contaminated soil and water. mdpi.comresearchgate.net Studies have shown that the inoculation of contaminated soil with specific microbial strains can significantly enhance the degradation of phenoxyacetic acids and reduce their phytotoxicity. nih.govnih.gov
Table 2: Environmental Remediation Approaches for Phenoxyacetic Acids
| Remediation Technology | Mechanism | Key Findings |
|---|---|---|
| Photocatalytic Degradation | Use of semiconductor nanomaterials to generate reactive oxygen species that degrade the pollutant. muk.ac.irmdpi.com | High degradation efficiency (e.g., 95% for 2,4-D with sulfated CeO2) has been reported. mdpi.com |
| Bioremediation | Utilization of microorganisms to metabolize and break down the pollutant. nih.govnih.gov | Specific bacterial strains can completely degrade high concentrations of phenoxyacetic acids. nih.gov |
| Horizontal Gene Transfer | Transfer of degradation-related genes between bacteria to enhance bioremediation. nih.govresearchgate.net | Can significantly increase the degradation rate of phenoxyacetic acids in soil. nih.govresearchgate.net |
Unexplored Biological Activities in Non-Human Model Systems
The biological effects of this compound and related compounds are being explored in various non-human model systems to understand their potential ecological impacts and to uncover novel biological activities.
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for toxicological and developmental studies due to its rapid development, transparency, and genetic tractability. nih.govnih.gov Zebrafish models are used to assess the toxicity of phenoxyacetic acid derivatives and to screen for compounds that may affect developmental processes. nih.govnih.gov For example, studies have used zebrafish to evaluate the effects of chemicals on pigmentation, which can be an indicator of tyrosinase inhibition. nih.gov
Invertebrate models, such as the water flea (Daphnia magna), and primary producers, like algae, are also crucial for ecotoxicological assessments. These organisms represent important trophic levels in aquatic ecosystems, and studies on them help to determine the potential risks of phenoxyacetic acids to aquatic life.
Interdisciplinary Research Directions (e.g., chemoproteomics, environmental metabolomics)
The future of research on this compound lies in interdisciplinary approaches that combine chemistry, biology, and environmental science. fiveable.meedutopia.orgbio-conferences.orged.ac.ukresearchgate.net
Chemoproteomics, a field that investigates the interactions of small molecules with proteins on a proteome-wide scale, holds significant potential for identifying the molecular targets of phenoxyacetic acids in various organisms. This can provide a deeper understanding of their mechanisms of action and potential off-target effects.
Environmental metabolomics, as previously discussed, is a powerful interdisciplinary tool for assessing the impact of environmental stressors on organisms. cdnsciencepub.comnih.govnih.govmetwarebio.commdpi.com By analyzing the metabolic fingerprints of organisms exposed to this compound, researchers can gain insights into its toxicological pathways and identify biomarkers for environmental monitoring. nih.govmetwarebio.com
The integration of these advanced "omics" technologies with traditional ecotoxicology and environmental chemistry will be essential for a comprehensive understanding of the environmental fate and effects of this compound and for the development of effective strategies for its safe use and management.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2-Chloro-4-sulfamoylphenoxy)acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hydrolysis of ester precursors (e.g., ethyl phenoxyacetate derivatives) under controlled acidic or basic conditions. For example, hydrolysis of ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate yields acetic acid derivatives through cleavage of the ester group . Optimization involves adjusting pH, temperature (e.g., 60-80°C), and reaction time (4-6 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : -NMR reveals aromatic proton signals (δ 7.2-7.8 ppm for chloro-substituted phenyl) and the acetic acid methylene group (δ 4.5-4.8 ppm). -NMR confirms the sulfamoyl group (C-SO-NH) at ~110-120 ppm .
- IR : Key absorption bands include O-H stretch (~2500-3300 cm), C=O (~1700 cm), and S=O (~1350-1450 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 275.01 for CHClNOS).
Q. How does the sulfamoyl group influence the compound’s solubility and stability in biological assays?
- Methodology : The sulfamoyl group (-SONH) enhances aqueous solubility due to its polar nature, but stability varies with pH. Conduct pH-dependent solubility tests (e.g., in PBS buffer at pH 7.4 vs. acidic conditions) and monitor degradation via HPLC over 24-72 hours. Stability in DMSO stock solutions should be assessed at -20°C with periodic LC-MS checks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of sulfamoyl-substituted phenoxyacetic acid derivatives?
- Methodology : Discrepancies often arise from impurity profiles or stereochemical variations. Use orthogonal analytical methods (e.g., HPLC-MS for purity, chiral chromatography for enantiomeric resolution) and standardized bioassays (e.g., enzyme inhibition assays with positive controls). Comparative studies using derivatives with systematic substituent changes (e.g., replacing chloro with fluoro) can isolate structure-activity relationships .
Q. How can computational modeling predict the interaction of this compound with enzymatic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., carbonic anhydrase). Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) and surface plasmon resonance (SPR) to measure binding kinetics (K). Correlate computational data with in vitro IC values .
Q. What experimental designs minimize byproduct formation during derivatization of the sulfamoyl group?
- Methodology : For reactions like sulfonamide alkylation or acylation, use inert atmospheres (N) and low temperatures (0-4°C) to suppress side reactions. Monitor intermediates via TLC or in situ IR. Optimize stoichiometry (e.g., 1.2 equivalents of alkylating agent) and employ catalysts like DMAP for efficient coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
